1-Ethoxycyclopropane-1-carbaldehyde

Description

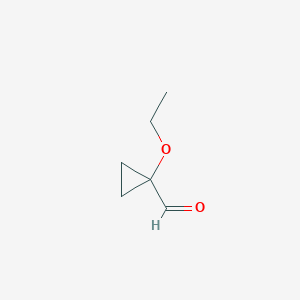

1-Ethoxycyclopropane-1-carbaldehyde is a cyclopropane derivative featuring an ethoxy (-OCH₂CH₃) substituent and an aldehyde (-CHO) group attached to the strained three-membered carbon ring. Cyclopropane derivatives are notable for their unique structural and electronic properties, including ring strain and conjugation effects, which influence reactivity and stability.

Properties

IUPAC Name |

1-ethoxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-8-6(5-7)3-4-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEECCHIZQCYDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-86-3 | |

| Record name | 1-ethoxycyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropane-1-carbaldehyde can be synthesized through multiple routes. One common method involves the reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide, followed by the addition of a catalytic amount of aqueous hydrobromic acid . The reaction mixture is then distilled to obtain 1-bromo-1-ethoxycyclopropane, which can be further processed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient distillation techniques and careful handling of reagents like tert-butyllithium ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-Ethoxycyclopropane-1-carbaldehyde has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Effects

- This contrasts with 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde, where the bulky triisopropylsilyl (TIPS) group introduces steric hindrance but provides silicon-mediated stabilization .

Molecular Weight and Size

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ |

|---|---|---|---|

| 1-Ethoxycyclopropane-1-carbaldehyde* | C₆H₈O₂ | ~112.13 | ~135–146† |

| 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde | C₁₃H₂₆O₂Si | 254.43 | Not reported |

| 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde | C₅H₈OS | 116.18 | Not reported |

*Calculated based on analogs; †Inferred from 1-ethoxycyclohexane-1-carbaldehyde ([M+H]+ CCS: 135.7 Ų) .

Spectroscopic and Analytical Data

- Collision Cross Section (CCS) : For 1-ethoxycyclohexane-1-carbaldehyde, CCS values range from 135.7 Ų ([M+H]+) to 146.2 Ų ([M+Na]+), suggesting a compact structure. Ethoxycyclopropane analogs may exhibit smaller CCS due to the strained ring .

- Mass Spectrometry : Adducts like [M+Na]+ and [M+K]+ are common for aldehydes, as seen in , aiding in analytical identification.

Biological Activity

1-Ethoxycyclopropane-1-carbaldehyde (ECCA), with the molecular formula CHO and a molecular weight of 114.14 g/mol, is an organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This compound features a cyclopropane ring, an ethoxy group, and an aldehyde functional group. Its unique structure allows it to participate in various chemical reactions, which may lead to significant biological activities.

ECCA can be synthesized through several methods, one common approach being the reaction of ethyl vinyl ether with dichloromethyl methyl ether in the presence of a Lewis acid catalyst. The compound is characterized as a colorless liquid with a boiling point of 70-72°C and a density of 1.07 g/cm³, making it slightly soluble in water but miscible with most organic solvents.

Antimicrobial Properties

Limited studies have indicated that ECCA exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This suggests potential applications in developing antibacterial agents.

The biological activity of ECCA is primarily attributed to its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the strained cyclopropane ring offers unique reactivity that could interact with biological targets. The specific pathways and molecular targets involved remain to be fully elucidated but may involve interactions with proteins or nucleic acids.

Case Studies and Research Findings

Recent research has focused on the synthesis and application of ECCA in organic chemistry. While comprehensive studies on its biological effects are still sparse, some notable findings include:

- Antibacterial Activity : A study highlighted ECCA's effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Synthetic Applications : ECCA has been utilized as an intermediate in synthesizing more complex organic molecules, indicating its versatility in chemical reactions.

Comparative Analysis

To better understand ECCA's biological potential, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane derivative | Precursor to plant hormone ethylene |

| 1-Bromo-1-ethoxycyclopropane | Cyclopropane derivative | Intermediate for cyclobutanones |

These comparisons indicate that while ECCA has moderate antibacterial properties, other cyclopropane derivatives may exhibit more pronounced biological activities, such as hormonal effects or enhanced antibacterial action .

Limitations and Future Directions

Despite its potential, ECCA's biological activity has not been extensively studied. Future research should focus on:

- Expanding Biological Testing : Investigate ECCA's effects on a broader range of microorganisms and other biological systems.

- Mechanistic Studies : Elucidate the specific molecular interactions and pathways affected by ECCA.

- Synthesis Optimization : Develop more efficient synthesis methods that are environmentally friendly and yield higher purity products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.